

(S)-2-(Fmoc-amino)heptanoic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (S)-2-(Fmoc-amino)heptanoic acid

Cat. No.: B3067454

[Get Quote](#)

An In-Depth Technical Guide to **(S)-2-(Fmoc-amino)heptanoic Acid** for Advanced Peptide Synthesis

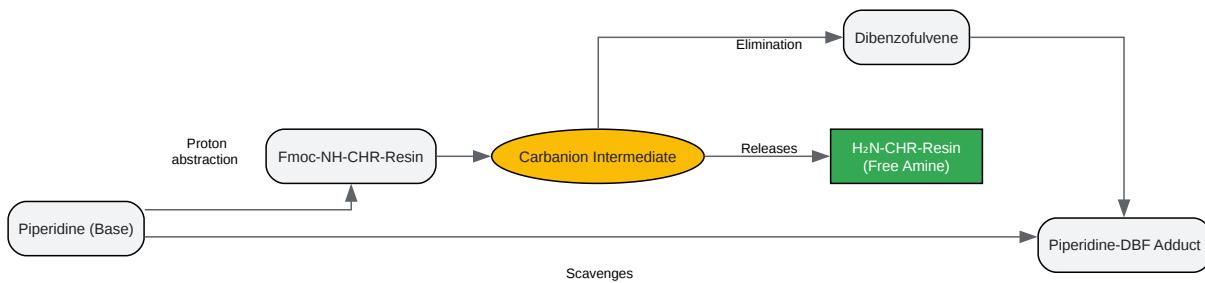
For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of **(S)-2-(Fmoc-amino)heptanoic acid** (CAS No. 1197020-22-6), a non-canonical amino acid derivative crucial for modern peptide research and drug development. We will explore its fundamental chemical properties, the strategic importance of the N α -Fmoc protecting group, detailed protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and the analytical methods required for quality assurance. This document serves as a senior-level resource, blending established chemical principles with practical, field-proven insights to empower researchers in the synthesis of novel and complex peptides.

Core Compound Identification and Properties

(S)-2-(Fmoc-amino)heptanoic acid is a synthetic α -amino acid characterized by a seven-carbon linear chain (heptanoic acid) and the presence of a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting its α -amino function. This structure makes it a valuable building block for introducing localized lipophilicity into peptide sequences, a common strategy for modulating peptide-protein interactions, improving metabolic stability, or enhancing membrane permeability.


Property	Value	Source(s)
CAS Number	1197020-22-6	[1] [2] [3] [4] [5]
Molecular Formula	C22H25NO4	[1] [2] [4]
Molecular Weight	367.44 g/mol	[2] [3] [4]
IUPAC Name	(2S)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]heptanoic acid	[1] [4]
Synonyms	Fmoc-2-Ahp-OH, Fmoc-(S)-2-pentylglycine	[3]
Appearance	White to off-white powder	[2]
Purity	Typically $\geq 97\%$ or $\geq 98\%$ (by HPLC)	[1] [2]
Storage Conditions	0 - 8 °C	[2]

The Strategic Role of the Fmoc Protecting Group

The selection of a protecting group is a cornerstone of successful peptide synthesis. The Fmoc group, introduced by Carpino and Han, has become the industry standard for SPPS, largely supplanting the older tert-butyloxycarbonyl (Boc) method.[\[6\]](#)

Expertise & Causality: The dominance of Fmoc chemistry stems from its "orthogonality" and milder reaction conditions. In Fmoc/tBu (tert-butyl) strategy, the $\text{N}\alpha$ -Fmoc group is cleaved under mild basic conditions (e.g., piperidine in DMF), while the side-chain protecting groups (often tBu-based) and the resin linkage are acid-labile. This separation of deprotection chemistries prevents premature cleavage of side-chain protectors or the peptide from its solid support during the $\text{N}\alpha$ -deprotection step. The older Boc-based synthesis required repetitive, harsh acid treatments (like trifluoroacetic acid, TFA) for $\text{N}\alpha$ -deprotection, which could degrade sensitive sequences and required highly corrosive liquid hydrogen fluoride (HF) for final cleavage.[\[6\]](#)[\[7\]](#) Fmoc chemistry's milder conditions are far more compatible with complex peptides and post-translational modifications like phosphorylation or glycosylation.[\[7\]](#)

The mechanism of Fmoc deprotection is a β -elimination reaction initiated by a base (piperidine). The base abstracts the acidic proton on the fluorenyl ring's C9 position, leading to the collapse of the carbamate and the release of the free N-terminal amine, dibenzofulvene, and carbon dioxide. The dibenzofulvene adduct is subsequently scavenged by piperidine.

[Click to download full resolution via product page](#)

Caption: General workflow of Fmoc group cleavage by piperidine base.

Quality Control & Analytical Verification

Ensuring the purity and identity of the starting building block is critical for a successful synthesis. A contaminated or misidentified Fmoc-amino acid will inevitably lead to failed couplings or the incorporation of incorrect residues.

Trustworthiness through Self-Validation: Every batch of **(S)-2-(Fmoc-amino)heptanoic acid** must be validated before use. The primary technique is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

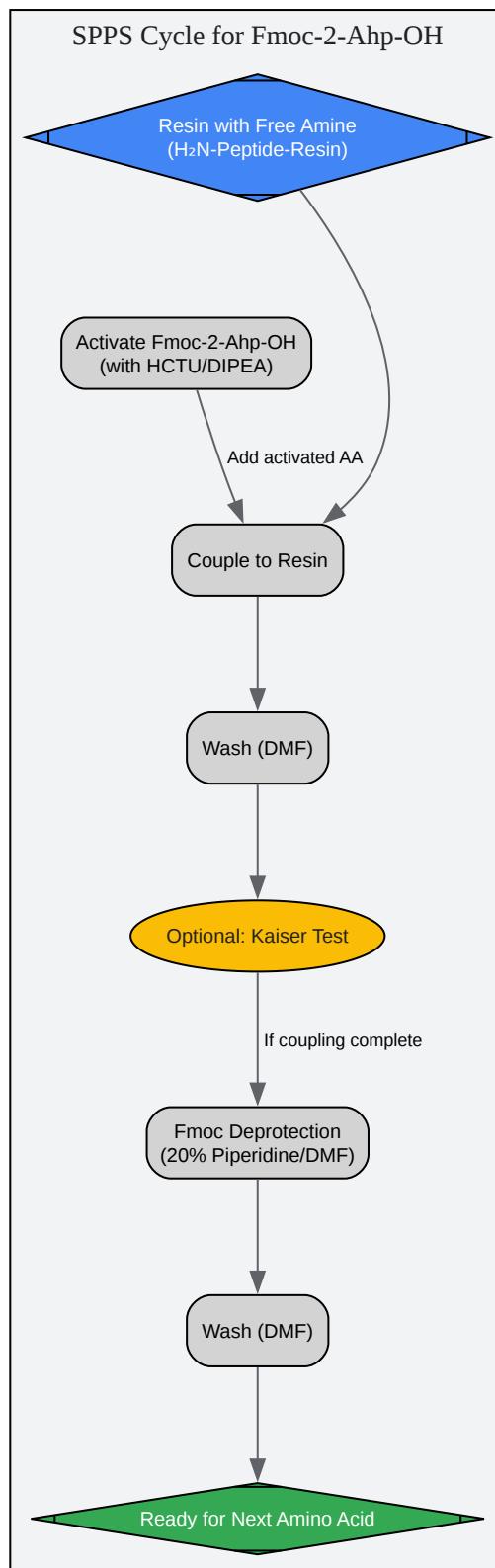
Protocol: HPLC-MS Analysis

- Sample Preparation: Accurately weigh ~1 mg of **(S)-2-(Fmoc-amino)heptanoic acid** and dissolve in 1 mL of a 50:50 acetonitrile/water mixture.
- Instrumentation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 μ m particle size).

- Mobile Phase:
 - Solvent A: 0.1% Formic Acid in Water
 - Solvent B: 0.1% Formic Acid in Acetonitrile
- Gradient Elution:
 - Start at 30% B, ramp to 95% B over 15 minutes.
 - Hold at 95% B for 2 minutes.
 - Return to 30% B over 1 minute and re-equilibrate for 2 minutes.
- Detection:
 - UV Detector: Monitor at 265 nm and 301 nm to detect the Fmoc group.
 - Mass Spectrometer (ESI+): Scan for the expected mass-to-charge ratio (m/z) of $[M+H]^+$ \approx 368.18.
- Acceptance Criteria: The primary peak should have a purity of $\geq 98\%$ by UV area normalization and the correct mass confirmation from the MS detector.

Application in Solid-Phase Peptide Synthesis (SPPS)

The core utility of **(S)-2-(Fmoc-amino)heptanoic acid** is its role as a building block in SPPS.^[6] ^[8] The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.^[9]^[10]


Detailed SPPS Workflow for Incorporation

This protocol assumes the use of a standard automated peptide synthesizer and HCTU as the coupling activator.

- Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin bearing the preceding amino acid, which has already undergone its final Fmoc deprotection, yielding a free N-

terminal amine.

- Amino Acid Preparation: Prepare a solution of **(S)-2-(Fmoc-amino)heptanoic acid** (typically 0.2 M to 0.5 M in DMF) with a 3-5 fold molar excess relative to the resin's functional capacity.
- Activator Preparation: Prepare a corresponding solution of an activating agent (e.g., HCTU) and a base (e.g., DIPEA).
- Coupling Cycle (Automated):
 - Step 1: Activation. The synthesizer mixes the **(S)-2-(Fmoc-amino)heptanoic acid** solution with the activator/base solution. This in-situ reaction forms a highly reactive acyl-guanidinium intermediate, priming the carboxylic acid for amide bond formation.
 - Step 2: Coupling. The activated amino acid solution is transferred to the reaction vessel containing the resin. The mixture is agitated (e.g., by nitrogen bubbling or mechanical shaking) for 30-60 minutes to allow the activated carboxyl group to form a peptide bond with the resin's free N-terminal amine.
 - Step 3: Washing. The resin is thoroughly washed with DMF to remove excess reagents and byproducts. A Kaiser test can be performed at this stage to confirm the complete consumption of free amines (a negative result indicates a successful coupling).
 - Step 4: Deprotection. A solution of 20% piperidine in DMF is added to the resin and agitated for 5-10 minutes. This cleaves the Fmoc group from the newly added heptanoic acid residue, exposing a new N-terminal amine for the next coupling cycle.
 - Step 5: Final Wash. The resin is washed again with DMF to remove piperidine and the dibenzofulvene adduct, preparing it for the next amino acid addition.
- Chain Elongation: Repeat the coupling cycle for all subsequent amino acids in the desired sequence.
- Final Cleavage & Deprotection: Once the sequence is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid "cocktail," typically containing a high percentage of TFA and scavengers (e.g., triisopropylsilane, water) to quench reactive cationic species.

[Click to download full resolution via product page](#)

Caption: Automated SPPS cycle for incorporating **(S)-2-(Fmoc-amino)heptanoic acid**.

Conclusion

(S)-2-(Fmoc-amino)heptanoic acid (CAS: 1197020-22-6) is a specialized chemical tool that exemplifies the precision of modern peptide chemistry. Its utility is derived not only from its unique lipophilic side chain but also from the strategic advantages of its Fmoc protecting group, which enables the assembly of complex peptides under mild and highly controlled conditions. A thorough understanding of its properties, analytical validation, and the mechanics of its incorporation via SPPS is essential for any researcher aiming to push the boundaries of peptide design and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-2-(Fmoc-amino)heptanoic acid 97% | CAS: 1197020-22-6 | AChemBlock [achemblock.com]
- 2. chemimpex.com [chemimpex.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. Fmoc-(s)-2-aminononanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Advances in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. bocsci.com [bocsci.com]
- 10. Automated Peptide Synthesizers [peptidemachines.com]
- To cite this document: BenchChem. [(S)-2-(Fmoc-amino)heptanoic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3067454#s-2-fmoc-amino-heptanoic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com